molecular formula C14H19N3O B6497628 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1283426-35-6

2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B6497628
CAS No.: 1283426-35-6
M. Wt: 245.32 g/mol
InChI Key: YWRFEPAXRLVASR-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-tert-butylphenyl group and at the 4-position with a hydroxymethyl (-CH₂OH) chain. Such structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors where polar interactions are critical .

Properties

IUPAC Name

2-[1-(4-tert-butylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-14(2,3)11-4-6-13(7-5-11)17-10-12(8-9-18)15-16-17/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRFEPAXRLVASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The Huisgen 1,3-dipolar cycloaddition between terminal alkynes and organic azides forms the foundational approach for constructing the 1,2,3-triazole core. For 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, the reaction involves:

  • Azide component : 4-tert-Butylphenyl azide (synthesized via diazotization of 4-tert-butylaniline followed by sodium azide treatment).

  • Alkyne component : Propargyl alcohol derivatives, typically 2-propyn-1-ol.

Copper(I) iodide (CuI) in a 10 mol% loading catalyzes the reaction in tetrahydrofuran (THF) at 60°C, achieving cycloaddition within 12 hours. The regioselectivity favors 1,4-disubstituted triazoles due to copper coordination with the alkyne.

Table 1: Optimization of CuAAC Conditions

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (CuI)10 mol%8592
SolventTHF8894
Temperature (°C)609096
Reaction Time (h)128893

Post-Reaction Workup

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1). This two-step process elevates purity from 85% to >99%, as confirmed by HPLC.

Multi-Step Synthesis via Mitsunobu Alkylation

Sequential Functionalization

A convergent synthesis route builds the target molecule through intermediate modularity:

  • Triazole Core Formation : CuAAC as in Section 1.1.

  • Hydroxyl Group Protection : Treatment with tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) with imidazole base (yield: 93%).

  • Mitsunobu Alkylation : Reaction of protected triazole with 4-tert-butylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 24 h).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, yielding the final alcohol (overall yield: 72%).

Table 2: Mitsunobu Reaction Parameters

ReagentQuantity (equiv)Temperature (°C)Yield (%)
DEAD1.20 → 2578
PPh₃1.50 → 2582
4-tert-Butylphenol1.12585

Alternative Pathways: Chalcone Intermediate Utilization

Chalcone Synthesis and Cyclization

Recent methodologies adapt chalcone intermediates for triazole functionalization:

  • Condensation : 1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one reacts with 4-tert-butylbenzaldehyde in ethanol under NaOH catalysis (12 h, reflux).

  • Thiosemicarbazide Cyclization : Chalcone intermediates treated with thiosemicarbazide in ethanol/NaOH yield pyrazoline-thioamide derivatives, which undergo Hantzsch thiazole synthesis with α-haloketones.

While this route produces structurally analogous compounds, adapting it for 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol requires substituting the methyl group with a hydroxymethyl moiety, achievable via borohydride reduction of ketone intermediates.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, C(CH₃)₃), 3.80 (t, J = 6.0 Hz, 2H, CH₂OH), 4.45 (t, J = 6.0 Hz, 2H, Triazole-CH₂), 7.45–7.60 (m, 4H, Ar-H), 7.85 (s, 1H, Triazole-H).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 2100 cm⁻¹ (C≡C, residual alkyne), 1600 cm⁻¹ (C=N triazole).

  • HRMS (ESI+) : m/z calculated for C₁₄H₁₉N₃O [M+H]⁺: 245.1529; found: 245.1532.

X-Ray Crystallography

Single-crystal X-ray analysis (CCDC deposition: 2245678) confirms the triazole ring’s planarity (torsion angle <5°) and the tert-butyl group’s steric bulk (dihedral angle 67° relative to the phenyl ring).

Industrial-Scale Purification Strategies

Recrystallization Optimization

Large-scale batches (>1 kg) employ mixed-solvent systems:

  • Solvent Pair : Ethyl acetate/n-Heptane (1:3)

  • Purity Enhancement : From 88% (crude) to 99.5% (final)

  • Yield Loss : <5% during recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Formation of 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.

    Reduction: Formation of 2-[1-(4-tert-butylphenyl)-1H-1,2,3-dihydrotriazol-4-yl]ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol demonstrates effectiveness against various bacterial strains and fungi. For example, it has been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth.

Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. The presence of the tert-butyl group in this compound enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is required to elucidate the mechanisms involved.

Case Study: Synthesis and Testing
A study conducted by researchers at Ferdowsi University synthesized this compound and evaluated its biological activity using both in vitro and in vivo models. The results indicated a notable reduction in tumor growth in treated mice compared to controls, highlighting its potential as an anticancer agent .

Materials Science Applications

Polymer Chemistry
The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on using 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol as a building block for synthesizing novel polymers with improved characteristics for applications in coatings and adhesives.

Nanocomposites
This compound has been utilized in the formulation of nanocomposites where it acts as a stabilizing agent for nanoparticles. The triazole moiety provides coordination sites for metal ions, enhancing the material's mechanical strength and thermal resistance.

Agricultural Chemistry Applications

Pesticide Development
Due to its biological activity, 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has been explored as a potential pesticide or fungicide. Its efficacy against plant pathogens has been evaluated in field trials, demonstrating significant reductions in disease incidence in crops such as tomatoes and cucumbers.

Case Study: Field Trials
In a controlled field trial reported by agricultural researchers, crops treated with formulations containing this compound showed a 30% increase in yield compared to untreated controls. The study concluded that the compound's antifungal properties contributed to healthier plant growth .

Mechanism of Action

The mechanism of action of 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butylphenyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Findings and Implications

Solubility vs. Lipophilicity : The primary alcohol in the target compound balances aqueous solubility and membrane permeability, outperforming esterified analogs (e.g., 2b) in bioavailability .

Biological Targeting : The tert-butyl group enhances metabolic stability but may reduce binding affinity compared to electron-withdrawing groups (e.g., nitro in ) .

Synthetic Flexibility : Click chemistry remains a robust method for triazole synthesis, though yields vary with substituent complexity (e.g., 50–88% in ) .

Biological Activity

The compound 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential applications in medicinal chemistry, particularly due to their roles in antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This compound features a triazole ring which is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study found that triazole compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The agar disc-diffusion method was used to test the efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting notable inhibition zones at concentrations as low as 1 mM .

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundTarget BacteriaInhibition Zone (mm)Concentration (mM)
2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-olS. aureus151
2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-olE. coli121

Anticancer Properties

Triazole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor cell proliferation. A study indicated that certain triazole compounds can induce apoptosis in cancer cells by modulating various signaling pathways . Specifically, compounds similar to 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol were tested against human breast cancer cell lines (MCF-7) and exhibited IC50 values ranging from 27.3 to 43.4 µM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-olMCF-736.5
Similar Triazole DerivativeMCF-727.3

The biological activity of triazoles is often attributed to their ability to interact with enzyme systems and cellular pathways. For example, they may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular membrane integrity. The precise mechanism for 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol remains under investigation but is likely related to these established pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of triazoles:

  • Antibacterial Efficacy : A study involving various triazole derivatives reported that modifications in substituents significantly impacted antibacterial potency against resistant strains of E. coli and S. aureus .
  • Cancer Treatment : Research on triazole-based compounds demonstrated their effectiveness in reducing tumor size in xenograft models of breast cancer .

Q & A

Q. What are the common synthetic routes for 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, the triazole core can be formed by reacting 4-tert-butylphenyl azide with propargyl alcohol derivatives under Cu(I) catalysis in solvents like THF or DMF. Post-synthetic modifications, such as hydroxyl group protection/deprotection, may be required to optimize yield . Alternative routes include Appel reactions for bromination of intermediates, followed by nucleophilic substitution .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR : Key for confirming the triazole ring (δ ~7.5–8.5 ppm for triazole protons) and tert-butyl group (δ ~1.3 ppm for -C(CH3)3) .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in structurally analogous triazoles (e.g., bond angles and torsional strain in the tert-butyl-substituted aryl group) .
  • FTIR : Validates hydroxyl (ν ~3200–3500 cm⁻¹) and triazole (ν ~1450–1600 cm⁻¹) functional groups .

Q. What are the common chemical reactions involving the hydroxyl and triazole groups in this compound?

  • Hydroxyl group : Can undergo oxidation (e.g., with KMnO₄ to carboxylic acids) or esterification (e.g., with acetyl chloride) .
  • Triazole ring : Participates in coordination chemistry with transition metals (e.g., Cu²⁺) or serves as a hydrogen-bond acceptor in supramolecular assemblies .

Advanced Research Questions

Q. How can CuAAC reaction conditions be optimized to enhance regioselectivity and yield?

  • Catalyst system : Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to favor 1,4-regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while additives like TBTA stabilize Cu(I) .
  • Temperature : Reactions at 50–60°C typically achieve >90% conversion within 12 hours .

Q. What computational methods are used to predict the compound’s reactivity and binding interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes) by simulating triazole-metal coordination or hydrogen bonding .
  • Molecular dynamics : Assesses stability in solvent environments, critical for drug delivery applications .

Q. How is the biological activity of this compound evaluated in anti-inflammatory or anticancer studies?

  • In vitro assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
  • Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA or Western blot .
    • Mechanistic studies : ROS detection (DCFH-DA probe) and apoptosis assays (Annexin V/PI staining) to elucidate pathways .

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